![molecular formula C16H20N2O5S2 B2528657 N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide CAS No. 871495-42-0](/img/structure/B2528657.png)
N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including enzyme inhibition. These compounds often feature a benzene ring substituted with a sulfonamide group and various other functional groups that can influence their chemical behavior and interaction with biological targets .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For instance, a study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl or aralkyl halides to yield a range of substituted benzenesulfonamides . This method demonstrates the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. These techniques provide information on the functional groups present and the overall geometry of the molecule. For example, the crystal structure of a Schiff base derived from sulfamethoxazole was determined, revealing the existence of the compound in its enol-imine form in the solid state . Similarly, computational studies can predict the molecular structure and vibrational frequencies, as seen in the case of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including photochemical decomposition, as demonstrated by sulfamethoxazole, which produces multiple photoproducts under acidic conditions . Additionally, rearrangement reactions can occur, such as the transformation of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide into p-methylsulfonylphenylacetic acid when treated with NaOH . These reactions highlight the reactivity of the sulfonamide group and its adjacent substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a methoxy group can increase the electron density on the benzene ring, potentially affecting the compound's acidity and interaction with biological targets . Computational studies can also provide insights into properties like dipole moments, polarizability, and molecular electrostatic potential, which are important for understanding the compound's behavior in different environments .
Applications De Recherche Scientifique
Photodynamic Therapy
- Application : This compound has been used in the synthesis of zinc phthalocyanines, showing potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. It exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Pharmacological Studies
- Inhibition of Phospholipase A2 : A series of benzenesulfonamides, including variations of the N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide structure, were evaluated as inhibitors of membrane-bound phospholipase A2. These compounds have shown potential in reducing myocardial infarction size in animal models (Oinuma et al., 1991).
Structural Studies
- Binding to Carbonic Anhydrase : N-substituted benzenesulfonamides, including derivatives of the chemical , have been investigated for their binding to human carbonic anhydrase isoform II. These studies contribute to understanding the inhibition mechanisms of these compounds (Di Fiore et al., 2011).
Photophysical Properties
- Spectroscopic Studies : The compound has been utilized in the synthesis of zinc(II) phthalocyanine derivatives. These studies involve investigating the spectroscopic, photophysical, and photochemical properties of these derivatives, which are significant for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Radiochemistry
- PET Imaging : Derivatives of this compound have been synthesized for use in positron emission tomography (PET) imaging, particularly as CB2 radioligands. This demonstrates its application in medical imaging and diagnosis (Gao et al., 2014).
Hydrolysis Mechanism Studies
- Chemical Stability : The hydrolysis mechanism of related sulfonylurea herbicides has been studied, providing insights into the chemical stability and degradation pathways of similar compounds (Braschi et al., 1997).
Herbicide Metabolism
- Agricultural Applications : The metabolism of chlorsulfuron, a closely related compound, in plants has been studied to understand the selectivity of this herbicide in cereals (Sweetser, Schow, & Hutchison, 1982).
Propriétés
IUPAC Name |
N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-18(24(3,19)20)15-11-14(9-10-16(15)23-2)25(21,22)17-12-13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKLKDWWWICHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
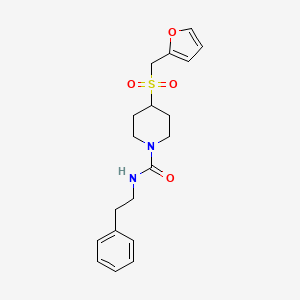
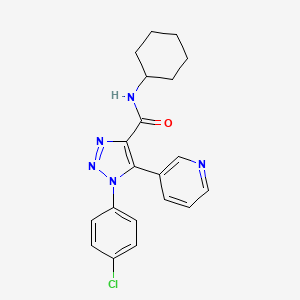
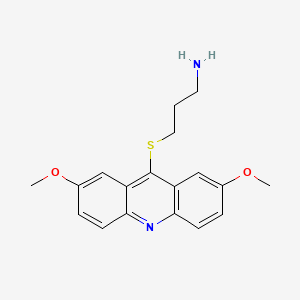

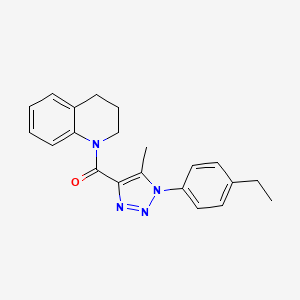
![(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone](/img/structure/B2528586.png)

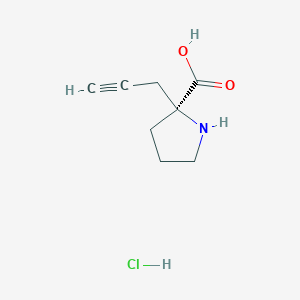
![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

